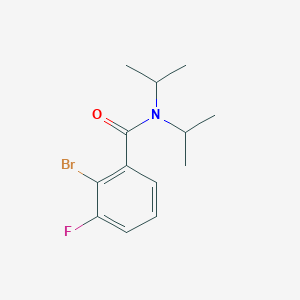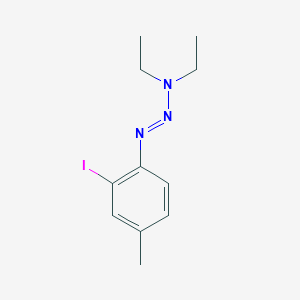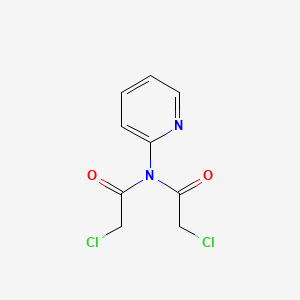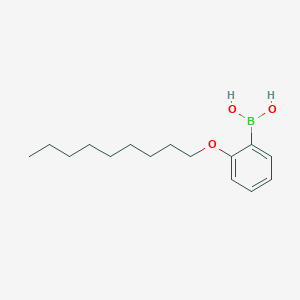![molecular formula C25H27ClN4O3S2 B14130347 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 1172759-46-4](/img/structure/B14130347.png)
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound features a unique combination of functional groups, including a benzo[d]thiazole ring, a pyrazole ring, and an ethylsulfonyl phenyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The final compound can be assembled through coupling reactions, such as amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to maximize yield and purity. Techniques like continuous flow chemistry and automated synthesis can be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: Investigation of its potential as a therapeutic agent due to its unique structural features.
Biological Studies: Use as a probe or marker in biochemical assays.
Industry
Chemical Industry: Application in the synthesis of other complex organic molecules.
Pharmaceutical Industry: Potential use in drug development and formulation.
Mecanismo De Acción
The mechanism of action of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-(ethylsulfonyl)phenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-(methylsulfonyl)phenyl)acetamide
- N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-(propylsulfonyl)phenyl)acetamide
Uniqueness
The uniqueness of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-(ethylsulfonyl)phenyl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
1172759-46-4 |
|---|---|
Fórmula molecular |
C25H27ClN4O3S2 |
Peso molecular |
531.1 g/mol |
Nombre IUPAC |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(4-ethylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C25H27ClN4O3S2/c1-5-35(32,33)21-8-6-19(7-9-21)14-23(31)29(10-11-30-18(4)13-17(3)28-30)25-27-24-16(2)12-20(26)15-22(24)34-25/h6-9,12-13,15H,5,10-11,14H2,1-4H3 |
Clave InChI |
QWHUGCWUXARKDQ-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CCN2C(=CC(=N2)C)C)C3=NC4=C(S3)C=C(C=C4C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(6-phenylpyrimidine-2,4-diyl)dibenzene-4,1-diyl]bis(4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione)](/img/structure/B14130273.png)
![N-[(3-azidopropyl)sulfonyl]-Benzeesulfonimidoyl fluoride](/img/structure/B14130280.png)




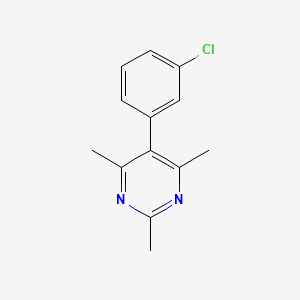
![2-[3-(Cyanomethyl)-5-methoxyphenyl]acetonitrile](/img/structure/B14130321.png)
